Stereochemical Definition: α-Furanose Ring vs. Common β-Pyranose Forms
Unlike the more common β-D-glucopyranuronic acid salts, CAS 94108-62-0 is defined by its α-D-glucofuranuronic acid component, a specific stereoisomer with a 5-membered furanose ring . The InChIKey and defined stereocenters (4/4 absolute) confirm this unique spatial arrangement, which differentiates it from other glucuronates [1]. This stereospecificity is critical for applications where molecular recognition, such as enzyme binding or receptor interaction, is paramount.
| Evidence Dimension | Stereochemistry and Ring Conformation |
|---|---|
| Target Compound Data | α-D-glucofuranuronic acid (furanose ring) |
| Comparator Or Baseline | β-D-glucopyranuronic acid (pyranose ring), common form of glucuronic acid |
| Quantified Difference | Qualitative structural difference |
| Conditions | Structural analysis based on IUPAC nomenclature and InChI key |
Why This Matters
This defines the compound as a distinct chemical entity, ensuring reproducible results in research where stereochemistry dictates biological or chemical activity.
- [1] NCATS Inxight Drugs. DIOLAMINE GLUCURONATE. Accessed April 21, 2026. View Source
